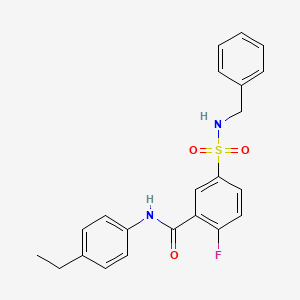

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-2-16-8-10-18(11-9-16)25-22(26)20-14-19(12-13-21(20)23)29(27,28)24-15-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWFXJBLBYFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzylsulfamoyl Intermediate: The benzylsulfamoyl group can be introduced by reacting benzylamine with chlorosulfonic acid under controlled conditions to form benzylsulfamoyl chloride. This intermediate is then reacted with an appropriate amine to form the benzylsulfamoyl derivative.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling with 4-Ethylphenylamine: The final step involves coupling the benzylsulfamoyl intermediate with 4-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the benzylsulfamoyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzylsulfamoyl derivatives.

Substitution: Formation of substituted benzamides with different nucleophiles.

Scientific Research Applications

5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of cell surface receptors and signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Sulfamoyl Group Modifications

5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide ():

- Key differences : The sulfamoyl group here is N-benzyl-N-ethyl (vs. N-benzyl in the target compound), and the benzamide nitrogen is linked to a 4-trifluoromethylphenyl group.

- Impact : The trifluoromethyl group increases electron-withdrawing effects, enhancing binding affinity to hydrophobic targets but reducing aqueous solubility. The ethyl group on the sulfamoyl may alter steric hindrance .

- 5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (): Key differences: The sulfamoyl substituent is cyclopentyl, and the benzamide nitrogen is attached to a 3,4-difluorophenyl group. The difluorophenyl moiety enhances electronegativity, favoring interactions with polar residues in viral capsid proteins (as observed in HBV studies) .

Benzamide Nitrogen Substituents

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23, ):

- Key differences : Lacks the sulfamoyl group entirely.

- Impact : The absence of sulfamoyl reduces hydrogen-bonding capacity, leading to lower solubility (logP = 3.2 vs. ~2.5–3.5 for sulfamoyl analogs). Crystallographic data show planar aromatic rings with amide-driven hydrogen bonding, a feature that sulfamoyl-containing analogs may exploit for enhanced target engagement .

- 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Key differences: Incorporates a 1,3,4-oxadiazole ring as the benzamide nitrogen substituent.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated using molecular formulas. †FBZ = Fluorobenzamide.

Biological Activity

5-(Benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a benzamide structure , which contributes to its unique chemical properties. The molecular formula is CHFNOS, with a molecular weight of approximately 320.36 g/mol. The presence of the fluorine atom in the structure is significant as it can enhance biological activity and improve pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the sulfamoyl group.

- Coupling with the 4-ethylphenyl amine.

- Introduction of the fluorine atom onto the benzamide moiety.

Optimizing reaction conditions such as temperature and solvent choice can significantly affect yield and purity.

Antitumor Activity

Research indicates that sulfamoylbenzamide derivatives exhibit promising antitumor activity. For instance, compounds structurally related to this compound have shown:

- Inhibition of cell proliferation in various cancer cell lines.

- Specific IC values indicating potency against certain types of tumors.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF-7 | 1.09 |

| Related Compound A | A549 | 2.12 |

| Related Compound B | HCC827 | 5.13 |

These values suggest that structural modifications can influence biological efficacy, highlighting the importance of further investigations into this compound's mechanisms.

The biological activity of this compound may involve:

- Targeting specific enzymes or receptors associated with tumor growth.

- Interference with cellular signaling pathways that promote cancer cell survival.

Docking studies have been employed to predict binding affinities and elucidate potential interactions with target proteins.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited growth in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Animal Models : In vivo studies using mice xenografted with human tumors showed significant tumor reduction upon treatment with the compound, suggesting its potential for therapeutic applications.

Q & A

Q. How can researchers address low solubility in biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.